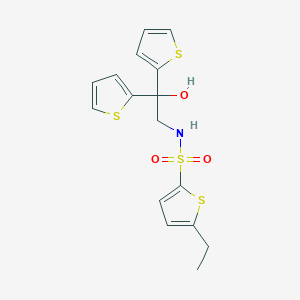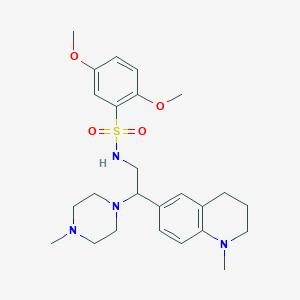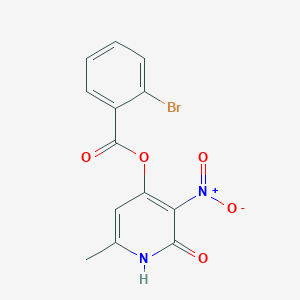
5-ethyl-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)thiophene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
Thiophene derivatives can be synthesized using various methods. For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of thiophene consists of a five-membered ring made up of one sulfur atom and four carbon atoms .Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions. For instance, they can participate in condensation reactions such as the Gewald reaction .Physical And Chemical Properties Analysis
Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .Mécanisme D'action
5-ethyl-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)thiophene-2-sulfonamide 1864 inhibits Rho GTPase activity by binding to the Rho-specific guanine nucleotide exchange factor (GEF) called leukemia-associated Rho GEF (LARG). This binding prevents LARG from activating Rho GTPase, which leads to the suppression of downstream signaling pathways involved in cell migration, invasion, and proliferation.
Biochemical and Physiological Effects:
This compound 1864 has been shown to have various biochemical and physiological effects in cancer and other diseases. In cancer models, this compound 1864 has been shown to suppress tumor growth and metastasis by inhibiting cell migration, invasion, and proliferation. In asthma models, this compound 1864 has been shown to reduce airway hyperresponsiveness and inflammation. In pulmonary fibrosis models, this compound 1864 has been shown to reduce fibroblast activation and collagen deposition. In cardiovascular disease models, this compound 1864 has been shown to reduce cardiac hypertrophy and fibrosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-ethyl-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)thiophene-2-sulfonamide 1864 in lab experiments is its specificity for LARG and Rho GTPase, which allows for targeted inhibition of downstream signaling pathways involved in various cellular processes. However, one limitation of using this compound 1864 is its potential toxicity and off-target effects, which need to be carefully monitored and controlled in lab experiments.
Orientations Futures
There are several future directions for the study of 5-ethyl-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)thiophene-2-sulfonamide 1864. One direction is to further investigate its potential therapeutic applications in cancer and other diseases, including the development of more potent and specific inhibitors. Another direction is to investigate its potential use in combination with other therapies, such as chemotherapy and immunotherapy. Additionally, further studies are needed to elucidate the molecular mechanisms underlying its biochemical and physiological effects, as well as its potential toxicity and off-target effects.
Méthodes De Synthèse
5-ethyl-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)thiophene-2-sulfonamide 1864 can be synthesized through a multi-step process involving the reaction of thionyl chloride with 5-ethyl-2-hydroxythiophene-3-carboxamide, followed by the reaction of the resulting product with 2-bromoethyl diethylphosphate and 2-thiophenylboronic acid. The final product is purified through column chromatography and characterized using various spectroscopic techniques.
Applications De Recherche Scientifique
5-ethyl-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)thiophene-2-sulfonamide 1864 has been extensively studied for its potential therapeutic applications in cancer and other diseases. It has been shown to inhibit Rho GTPase activity, which is involved in various cellular processes such as cell migration, invasion, and proliferation. Inhibition of Rho GTPase activity has been linked to the suppression of tumor growth and metastasis in various cancer models. This compound 1864 has also been shown to have potential therapeutic applications in other diseases such as asthma, pulmonary fibrosis, and cardiovascular disease.
Propriétés
IUPAC Name |
5-ethyl-N-(2-hydroxy-2,2-dithiophen-2-ylethyl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S4/c1-2-12-7-8-15(23-12)24(19,20)17-11-16(18,13-5-3-9-21-13)14-6-4-10-22-14/h3-10,17-18H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTFWFOZPCCHNJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NCC(C2=CC=CS2)(C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(3-Cyclopropyl-6-oxopyridazin-1-yl)piperidin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2792468.png)
![3,5-dichloro-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2792471.png)
![3-(cyclohexylmethyl)-5-[(2,4-dichlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2792472.png)
![2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)methyl]benzoic acid](/img/structure/B2792473.png)


![N-(4-chlorophenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxamide](/img/structure/B2792478.png)
![N-(2-Oxothiolan-3-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2792479.png)

![1-[(2-Hydroxyethyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/no-structure.png)
![1-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-1-ethanone O-(2,6-dichlorobenzyl)oxime](/img/structure/B2792483.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)oxalamide](/img/structure/B2792484.png)
![1-(2,5-Dimethoxyphenyl)-2-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2792485.png)